molecular formula C6H9KO8 B8767101 Potassium hydrogen saccharate

Potassium hydrogen saccharate

Cat. No.: B8767101
M. Wt: 248.23 g/mol
InChI Key: UBYZGUWQNIEQMH-SBBOJQDXSA-M
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Description

Contextualization within Carbohydrate Chemistry and Polyhydroxycarboxylic Acid Salts

Potassium hydrogen saccharate, also known as monopotassium D-glucarate or potassium acid saccharate, is an organic chemical compound with the formula C₆H₉KO₈. americanelements.comnih.govsamaterials.com It is the monopotassium salt of D-saccharic acid (also called D-glucaric acid), a dicarboxylic acid derived from glucose. wikipedia.orgcymitquimica.com As such, it holds a significant position within the field of carbohydrate chemistry, specifically as a derivative of an aldaric acid. wikipedia.org Aldaric acids are a group of sugar acids where both the terminal aldehyde and primary alcohol groups of a sugar have been oxidized to carboxylic acids. wikipedia.org

The compound belongs to the broader class of polyhydroxycarboxylic acid salts. These are salts of organic acids that contain multiple hydroxyl (-OH) groups in addition to the carboxylate group. This structure allows for complex interactions, such as chelation with metal ions, making them valuable in various chemical applications. acs.orgchemicalbook.com this compound's properties, including its chirality and multiple functional groups (two carboxyl and four hydroxyl groups), make it an excellent building block for constructing metal coordination networks and other complex molecular architectures. daneshyari.com Its solubility and stability characteristics are key factors in its applications, distinguishing it from other salts of saccharic acid, such as the highly insoluble calcium D-glucarate. google.com

Historical Development and Evolution of Research on Saccharates

The study of saccharates began with the initial synthesis of saccharic acid. The reaction involving the oxidation of sugars like glucose with nitric acid was first described by the German chemist Heinrich Kiliani in 1925. wikipedia.orgacs.org Early research in the 1920s through the 1940s focused heavily on optimizing the production process of saccharic acid and its salts. For instance, initial yields for potassium acid saccharate from nitric acid oxidation of glucose or starch were reported to be as low as 18-25%. google.com Subsequent work aimed to improve these yields by carefully controlling reaction conditions such as temperature, reactant ratios, and reaction time, achieving yields of up to 44.6% without the use of metal catalysts. google.com

Over time, research evolved from fundamental synthesis to exploring the unique properties and applications of specific saccharate salts. In 1977, the crystal structure of monopotassium saccharate was first reported, providing crucial insights into its three-dimensional arrangement. daneshyari.com More recent research has delved into creating novel coordination polymers and metal-organic frameworks using potassium saccharate, revealing complex structures like 3D frameworks with helical chains. daneshyari.com The compound is also recognized as a key intermediate in the production of other valuable chemicals, such as calcium D-saccharate, and as a platform chemical for the synthesis of industrial chemicals like adipic acid from biomass sources. procurementresource.comresearchgate.netresearchgate.net This progression highlights a shift from basic preparation to advanced materials science and green chemistry applications.

Properties and Synthesis of this compound

Chemical and Physical Properties

This compound is a white to off-white, crystalline solid. nih.govsamaterials.comchemicalbook.com It is known to be hygroscopic and is slightly soluble in cold water but more soluble in hot water. chemicalbook.com

PropertyValueSource
Chemical FormulaC₆H₉KO₈ americanelements.comnih.govsamaterials.com
Molecular Weight248.23 g/mol nih.gov
CAS Number576-42-1 nih.govchemicalbook.com
Melting Point188 °C (decomposes) americanelements.comchemicalbook.com
AppearanceWhite to off-white crystalline powder nih.govsamaterials.comchemicalbook.com
SolubilitySlightly soluble in cold water; soluble in hot water chemicalbook.com
pH (of solution)~3.5 chemicalbook.com

Synthesis and Production Methods

The primary and long-established method for producing this compound is through the chemical oxidation of D-glucose with nitric acid to form D-saccharic acid, followed by partial neutralization. google.comprocurementresource.com

The synthesis process can be detailed in several key steps:

Oxidation: Anhydrous D-glucose is gradually added to concentrated nitric acid (typically 50-70%) at a controlled temperature, often between 55-60°C. google.com Maintaining this temperature is crucial for optimizing the yield.

Neutralization and Precipitation: After the oxidation is complete, the reaction mixture is cooled. The pH is first raised to around 11.0 with potassium hydroxide (B78521) to convert intermediates into soluble potassium saccharate. Subsequently, an acid like nitric acid is used to lower the pH to approximately 3.4-3.6. google.com This specific pH range causes the less soluble this compound to crystallize and precipitate out of the solution. google.com

Isolation and Purification: The precipitated product is then isolated by filtration or centrifugation, washed with cold water or an ethanol-water mixture, and dried to yield a product of high purity (97-100%). google.com

Research has focused on optimizing the yield of this reaction by adjusting parameters such as the molar ratio of glucose to nitric acid and the reaction temperature.

Glucose to Nitric Acid Mole RatioNitric Acid Conc.TemperatureReaction TimeYield of Potassium Acid SaccharateSource
1 to 850%70-75°C1 hour43.6% google.com
1 to 870%55-60°C1 hour44.6% google.com
1 to 370%55-60°C1.5 hours31% google.com

Advanced Research on this compound

Crystal Structure and Coordination Chemistry

The specific stereochemistry and multiple coordination sites of the saccharate ligand have made this compound a subject of interest in structural chemistry. In 2011, researchers reported the synthesis and crystal structures of two different chiral potassium(I) complexes derived from D-saccharic acid, obtained from acidic and alkaline solutions respectively: [K(Hsac)]n (where Hsac is the hydrogen saccharate anion) and [K₂(sac)]n. daneshyari.com

The [K(Hsac)]n complex, formed under acidic conditions, exhibits a complex three-dimensional framework. daneshyari.com This framework is characterized by the presence of K(I) polyhedral rods and distinctive pairwise coaxial right- and left-handed helical chains, resulting in a binodal 6-connected pcu topology. daneshyari.com The second complex, [K₂(sac)]n, formed from an alkaline solution, contains two-dimensional polyhedral sheets composed of left-handed helical chains, which assemble into a 3D network with a novel (7,11)-connected net. daneshyari.com These findings demonstrate how the coordination environment can be tuned by pH to produce significantly different supramolecular architectures from the same fundamental ligand.

Applications in Materials Science and Catalysis

The utility of this compound extends into materials science and catalysis, primarily as a precursor or additive. It serves as the chief raw material for the synthesis of calcium D-saccharate, a compound with applications in pharmaceuticals. procurementresource.comresearchgate.net

In more advanced research, the dipotassium (B57713) saccharate complex ([K₂(sac)]n) has been investigated as an electrolyte additive for nickel hydroxide electrodes. daneshyari.com Cyclic voltammetry and charge-discharge tests indicated that the addition of this complex to the KOH electrolyte improved the electrochemical properties of the electrode. daneshyari.com Furthermore, this compound has been used in the synthesis of complex metal clusters. For example, its reaction with copper(II) nitrate (B79036) and 1,10-phenanthroline (B135089) yielded a pair of chiral Cu₂₁ clusters, demonstrating its utility in constructing large, polynuclear metal complexes with interesting magnetic properties. researchgate.net

Recent studies in green chemistry have also explored this compound as a biomass-derived platform chemical. It has been used as a substrate in catalytic hydrodeoxygenation reactions to produce value-added chemicals like 3-iodoadipic acid, which is an intermediate for producing adipic acid, a key monomer for nylon production. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9KO8

Molecular Weight

248.23 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1

InChI Key

UBYZGUWQNIEQMH-SBBOJQDXSA-M

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+]

physical_description

White to off-white powder;  [GFS Chemicals MSDS]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Potassium Hydrogen Saccharate

Elucidation of Reaction Pathways for Potassium Hydrogen Saccharate Synthesis

The primary route for synthesizing this compound involves the oxidation of glucose, a readily available and renewable carbohydrate.

Nitric Acid Oxidation Mechanisms of Glucose and Related Carbohydrates

The synthesis of D-saccharic acid, the precursor to this compound, is commonly achieved through the nitric acid oxidation of glucose. vpscience.org Nitric acid, being a strong oxidizing agent, oxidizes both the aldehyde (-CHO) group at the C1 position and the primary alcohol (-CH2OH) group at the C6 position of the glucose molecule to carboxylic acid (-COOH) groups. mgcub.ac.inpressbooks.puborgosolver.com This results in the formation of D-glucaric acid, also known as saccharic acid. vpscience.orgyoutube.com

The reaction mechanism involves the formation of a nitronium ion (NO2+) from nitric acid, which acts as the active oxidizing species. youtube.com The alcohol groups of the carbohydrate attack the nitrogen of the nitronium ion. Subsequent elimination and further oxidation steps lead to the dicarboxylic acid. youtube.com While the exact intermediates are not fully elucidated, it is known that aldaric acids like D-glucaric acid can readily form γ- and δ-lactones. mgcub.ac.in

The reaction conditions, such as temperature and nitric acid concentration, play a crucial role in the reaction's efficiency and the yield of the desired product. google.com

Process Optimization Strategies for Enhanced Yield and Purity of this compound

Several strategies have been developed to optimize the synthesis of this compound, focusing on maximizing yield and purity. A common laboratory and industrial-scale procedure involves the gradual addition of D-glucose to nitric acid at a controlled temperature, typically between 58-60°C. google.com

After the oxidation is complete, the reaction mixture is cooled and neutralized. A two-step pH adjustment is often employed. First, potassium hydroxide (B78521) is added to raise the pH to around 11.0, which converts any lactone intermediates into the soluble potassium saccharate. Subsequently, the pH is carefully adjusted to approximately 3.4-3.6 with nitric acid. This specific pH range is optimal for the crystallization of this compound, which is less soluble under these conditions. google.com

The precipitated this compound can then be isolated by filtration, washed (for instance, with 30% ethanol), and dried to obtain a product with high purity. google.com Following this optimized protocol has been reported to yield the product in significant quantities with purities exceeding 98%.

ParameterOptimized ConditionReference
ReactantAnhydrous D-glucose
Oxidizing Agent70% Nitric Acid
Reaction Temperature58–60°C
Neutralization pH11.0 (with KOH)
Precipitation pH3.4–3.6 (with Nitric Acid)
Washing Solvent30% Ethanol
Reported Yield45.7%
Reported Purity98.4%

Synthetic Transformations and Derivatization from Saccharic Acid Salts

This compound and other saccharic acid salts serve as versatile starting materials for the synthesis of a range of other valuable chemicals, including other salts, lactones, and dicarboxylic acids.

Formation of Other Saccharate Salts (e.g., D-Glucarate Monopotassium Salt, Calcium D-Saccharate)

D-Glucarate Monopotassium Salt: This is another term for this compound itself, emphasizing its origin from D-glucaric acid. chemicalbook.comnih.gov

Calcium D-Saccharate: This salt can be synthesized through a reaction between potassium hydrogen D-saccharate and calcium chloride. procurementresource.com The lower solubility of calcium D-saccharate facilitates its precipitation and isolation. Another method involves the direct reaction of D-saccharic acid with calcium hydroxide. chemsynlab.com Calcium D-saccharate is used in various applications, including as a stabilizer for calcium gluconate solutions and as a plasticizer in cement. entrepreneurindia.co

Synthesis of Lactone Derivatives and Related Cyclic Structures (e.g., Saccharo-1:4-lactone, Saccharo-3:6-lactone, D-Glucarate-6,3-lactone Esters)

Saccharic acid can form various lactones, which are cyclic esters, through intramolecular reactions.

Saccharo-1:4-lactone and Saccharo-3:6-lactone: When a solution of saccharic acid is evaporated, a mixture of lactones is formed, primarily consisting of saccharo-3:6-lactone with a smaller amount of saccharo-1:4-lactone. scispace.com These can be separated by fractional crystallization. scispace.com The 1,4-lactone is noted for its ability to inhibit the enzyme β-glucuronidase. sigmaaldrich.com

D-Glucaro-1,4:6,3-dilactone: This dilactone can be synthesized from calcium D-glucarate through dehydration, a process that can be driven by azeotropic distillation. acs.org This crystalline solid is a useful acylating agent and cross-linker in polymer synthesis. acs.org

D-Glucarate-6,3-lactone Esters: These compounds can be prepared from monopotassium D-glucarate. googleapis.com For example, ethyl D-glucarate 6,3-lactone can be synthesized by treating monopotassium D-glucarate with an ethanol-washed acid cation exchange resin. googleapis.com These lactone esters are valuable intermediates, for instance, in the production of adipic acid esters. tandfonline.com

Production of Value-Added Chemicals from Saccharic Acid Precursors (e.g., 3-Iodoadipic Acid, Adipic Acid)

Saccharic acid and its derivatives are considered promising bio-based precursors for the synthesis of industrially important chemicals like adipic acid, a key monomer for nylon-6,6 production. tandfonline.comnih.gov

3-Iodoadipic Acid: D-glucaric acid can be selectively converted to 3-iodoadipic acid through hydrodeoxygenation in a system containing hydroiodic acid, a rhodium on carbon (Rh/C) catalyst, and hydrogen gas. researchgate.net

Adipic Acid: The production of adipic acid from saccharic acid derivatives is an area of active research. One approach involves the hydrodeoxygenation of D-glucaric acid. researchgate.net Another strategy utilizes D-glucarate-6,3-lactone esters as starting materials. For example, the methyl or ethyl ester of D-glucarate-6,3-lactone can be converted to dimethyl adipate (B1204190) with good yields using a multi-component catalyst system. tandfonline.com The direct fermentation of sugars to glucaric acid followed by chemical hydrogenation is also being explored as a sustainable route to adipic acid. researchgate.net

Advanced Structural Characterization of Potassium Hydrogen Saccharate and Its Molecular Assemblies

Single Crystal X-ray Diffraction Analysis of Potassium Hydrogen Saccharate

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. For this compound, this analysis provides fundamental insights into the stereochemistry of the saccharate anion and the forces governing its crystal packing. A key study by Lv et al. in 2011 reported a new framework of this compound, denoted as [K(Hsac)]n, crystallized from an acidic solution. daneshyari.com

The D-saccharate anion (Hsac⁻), derived from the oxidation of D-glucose, possesses multiple chiral centers. daneshyari.com X-ray diffraction analysis of [K(Hsac)]n crystals confirms the absolute configuration of these centers, consistent with its origin from D-glucose. daneshyari.comnih.gov The IUPAC name, reflecting this stereochemistry, is potassium (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate. americanelements.com

Within the crystal lattice, the saccharate anion adopts a specific, relatively rigid conformation. The carbon chain is not perfectly linear but is arranged to minimize steric hindrance between the numerous hydroxyl and carboxyl groups. This extended conformation is stabilized by intramolecular hydrogen bonds. The precise bond lengths and angles determined from the diffraction data provide a definitive description of this conformational state.

Below are the crystallographic data for the [K(Hsac)]n framework as reported in the Crystallography Open Database. crystallography.net

ParameterValue
Chemical FormulaC₆H₉KO₈
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 4.8417(2) Å
b = 10.8136(6) Å
c = 8.4630(5) Å
Unit Cell Anglesα = 90°
β = 91.413(4)°
γ = 90°
Cell Volume442.96(4) ų
Temperature296(2) K

The crystal structure of this compound is a complex three-dimensional coordination polymer sustained by a network of ionic and hydrogen bonds. daneshyari.com The potassium ions (K⁺) are central to linking the saccharate anions. In the [K(Hsac)]n framework, each K⁺ ion is coordinated by oxygen atoms from both the carboxylate and hydroxyl groups of neighboring saccharate units, creating continuous polyhedral rods. daneshyari.com

An extensive and intricate network of hydrogen bonds provides further stability to the crystal lattice. daneshyari.commdpi.com These interactions occur between the hydroxyl groups, the protonated carboxylic acid group, and the deprotonated carboxylate group of adjacent saccharate anions. daneshyari.com The hydrogen atoms on the oxygen atoms were successfully located from difference Fourier maps, allowing for a detailed description of this network. daneshyari.com This robust hydrogen-bonding scheme, in conjunction with the ionic K-O coordination, results in a densely packed and stable 3D framework characterized by unique pairwise coaxial right- and left-handed helical chains. daneshyari.com

Structural Investigation of Metal-Saccharate Coordination Complexes

The multidentate nature of the saccharate anion, with its two terminal carboxylate groups and multiple hydroxyl groups, makes it an excellent ligand for constructing sophisticated metal-organic architectures. daneshyari.com It can coordinate to a wide variety of metal ions, leading to the formation of both extended polymeric networks and discrete oligomeric clusters with diverse structural and stereochemical properties.

The versatility of the saccharate ligand enables the synthesis of coordination compounds with varying dimensionalities and nuclearities.

Polymeric Architectures: A notable example is a homochiral three-dimensional barium-saccharate complex, [Ba(D-sacc)]n, synthesized using this compound as a precursor. doi.org In this structure, the D-saccharate ligands act as hendeca-dentate linkers, bridging multiple barium centers. The coordination involves both the carboxylate and hydroxyl oxygen atoms, creating a robust 3D metal-organic framework (MOF) built from inorganic helical chains. doi.org

Oligomeric and Cluster Architectures: Beyond infinite polymers, saccharate can facilitate the assembly of large, discrete multinuclear complexes. The reaction of this compound with copper(II) nitrate (B79036) and 1,10-phenanthroline (B135089) yields an exceptionally large, enantiopure chiral cluster with the composition [Cu₂₁(C₆H₅O₈)₆(phen)₁₂(NO₃)₁₂]. researchgate.netresearchgate.net In this complex oligomeric structure, six fully deprotonated saccharate ligands and twelve phenanthroline ligands organize twenty-one copper(II) ions into a well-defined cluster with D₃ symmetry. researchgate.netresearchgate.net Additionally, studies with vanadium have shown that D-saccharic acid can form dinuclear and other oligomeric species in aqueous solutions. nih.gov

The inherent chirality and conformational properties of the saccharate ligand play a crucial role in dictating the stereochemistry and final geometry of the metal complexes it forms. nih.gov This phenomenon, known as chiral induction, involves the transfer of stereochemical information from the chiral ligand to the supramolecular assembly.

In the [Ba(D-sacc)]n framework, the use of the chiral D-saccharate ligand is directly responsible for the formation of a homochiral structure containing left-handed helical chains. doi.org The specific arrangement of the saccharate ligand around the metal centers controls the handedness of the resulting helices, demonstrating a clear transfer of chirality from the molecular level to the macroscopic crystal structure. doi.org The barium atom in this complex is eleven-coordinated by oxygen atoms from six different D-saccharate ligands, resulting in a distorted tricapped square prism geometry. doi.org

Spectroscopic and Computational Approaches in Potassium Hydrogen Saccharate Research

In-depth Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of potassium hydrogen saccharate. These methods provide a detailed understanding of the molecule's conformation, bonding, and composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. Studies on the closely related D-glucaric acid and its potassium salt have revealed that the glucarate (B1238325) anion exists in a conformational equilibrium in aqueous solutions. researchgate.net This equilibrium is understood to be between a planar, zigzag conformation and two bent or "sickle" forms. researchgate.net The precise conformation is influenced by factors such as pH, temperature, and the presence of counter-ions.

¹H NMR spectroscopy is particularly useful for monitoring chemical transformations in solution. For instance, the conversion of potassium glucarate to D-glucaric acid can be followed by observing the downfield shift of proton resonances adjacent to the carbonyl groups as the potassium ion is exchanged for a proton. nih.gov Furthermore, two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in identifying the formation of lactone and dilactone derivatives of glucaric acid, which can occur under certain conditions like elevated temperatures during solvent removal. nih.govacs.org The complex mixture of these species in solution can be resolved and quantified using advanced NMR methods. acs.org

Conformational StateKey NMR ObservablesSignificance
Planar (Zigzag)Specific vicinal coupling constants (³JH,H)Represents an extended conformation of the saccharate backbone.
Sickle (Bent) FormsDistinct sets of chemical shifts and coupling constants from the planar formIndicate folded conformations, which may be stabilized by intramolecular hydrogen bonding.
Lactone DerivativesCharacteristic cross-peaks in 2D NMR (e.g., HMBC) spectraIndicate intramolecular esterification, which alters the chemical environment of the saccharate.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. These methods are complementary and rely on the principle that molecules vibrate at specific frequencies corresponding to their structural features. researchgate.net

Infrared spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the characteristic vibrations of hydroxyl (O-H) and carboxylate (COO⁻) groups. researchgate.net The IR spectrum of saccharic acid, the parent compound of this compound, shows strong absorptions corresponding to O-H stretching, C=O stretching in the carboxylic acid groups, and C-O stretching vibrations. nist.gov In this compound, the deprotonation of one carboxylic acid group to form the carboxylate will lead to characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net It is well-suited for analyzing the carbon-carbon backbone of the saccharate molecule. The Raman spectrum would be expected to show characteristic bands for C-C and C-O stretching, as well as various bending modes. The presence of the potassium ion is unlikely to directly manifest in the Raman spectrum, but it influences the symmetry and vibrational frequencies of the carboxylate group.

Functional GroupExpected Vibrational ModeTypical Wavenumber Range (cm⁻¹)Primary Detection Method
O-H (hydroxyl and carboxylic acid)Stretching3200 - 3600 (broad)IR
C-HStretching2850 - 3000IR, Raman
C=O (in COOH)Stretching1700 - 1725IR
COO⁻ (carboxylate)Asymmetric Stretching1550 - 1610IR
COO⁻ (carboxylate)Symmetric Stretching1400 - 1440IR, Raman
C-OStretching1000 - 1300IR
C-CStretching800 - 1200Raman

Mass Spectrometry (MS) for Molecular and Cluster Compositional Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing polar, non-volatile molecules such as this. nih.govacs.org

In ESI-MS, this compound would typically be analyzed in the negative ion mode, where it would be expected to form a deprotonated molecule [M-H]⁻, where M represents the neutral saccharic acid portion of the salt. The accurate mass measurement of this ion can be used to confirm the elemental formula C₆H₉O₈⁻. It is also possible to observe adducts with the potassium ion, such as [M+K-2H]⁻. In the positive ion mode, one might observe the potassium adduct [M-H+2K]⁺.

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. By inducing fragmentation of the parent ion, characteristic product ions are formed. For sugar acids, common fragmentation pathways include the neutral loss of water (H₂O) and formaldehyde (B43269) (CH₂O). researchgate.net The fragmentation pattern provides a fingerprint that can aid in the structural confirmation of the saccharate anion. Furthermore, MS can be used to identify and characterize clusters or aggregates that may form in solution.

Ion TypeExpected m/zIonization ModeSignificance
[M-H]⁻ (Saccharate anion)209.03NegativeRepresents the deprotonated saccharic acid molecule.
[M+K-2H]⁻247.99NegativeRepresents the potassium salt of the saccharate dianion.
[M-H+2K]⁺287.95PositiveRepresents the dipotassium (B57713) adduct of the saccharate anion.

Quantum Chemical Calculations and Molecular Simulations

Computational methods provide a theoretical framework to complement and interpret experimental findings on this compound, offering insights into its electronic structure and dynamic behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure, geometry, and energetics of molecules. irost.ir For this compound, DFT calculations can be employed to optimize the molecular geometry of different conformers (e.g., planar and sickle forms) and to calculate their relative energies, providing a theoretical basis for the conformational preferences observed in NMR studies. nih.gov

DFT can also be used to predict various spectroscopic properties. For example, calculated NMR chemical shifts and coupling constants can be compared with experimental data to aid in spectral assignment and to refine the understanding of the solution-state structure. nih.govmdpi.com Similarly, the vibrational frequencies and intensities calculated by DFT can be used to interpret and assign the experimental IR and Raman spectra.

Furthermore, DFT is a valuable tool for studying the nature of the interaction between the potassium ion and the saccharate anion. By analyzing the electron density distribution and molecular orbitals, the ionic character of the K-O bond can be characterized. irost.ir DFT calculations can also provide insights into the reaction energetics of processes such as lactone formation, by calculating the activation barriers and reaction energies for these transformations.

DFT ApplicationInformation ObtainedRelevance to this compound
Geometry OptimizationOptimized molecular structures and relative energies of conformersUnderstanding conformational preferences in solution.
Calculation of Spectroscopic PropertiesPredicted NMR chemical shifts, coupling constants, and vibrational frequenciesAiding in the interpretation and assignment of experimental spectra.
Electronic Structure AnalysisElectron density distribution, molecular orbitals, and charge analysisCharacterizing the bonding between the potassium ion and the saccharate anion.
Reaction EnergeticsActivation energies and reaction energies for chemical transformationsInvestigating the mechanisms of processes like lactonization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For this compound in an aqueous environment, MD simulations can provide a detailed picture of its dynamic behavior, conformational flexibility, and interactions with surrounding water molecules.

MD simulations can be used to explore the conformational landscape of the saccharate anion in solution, tracking the transitions between different conformers over time. This provides a dynamic complement to the static picture obtained from DFT calculations and the time-averaged information from NMR experiments. The simulations can also reveal the structure and dynamics of the hydration shell around both the saccharate anion and the potassium cation. semanticscholar.org

A key aspect that can be investigated with MD simulations is the nature of the ion pairing between the potassium ion and the carboxylate group of the saccharate. The simulations can determine whether the ions exist as a tight ion pair, a solvent-separated ion pair, or as fully dissociated ions in solution. iiserpune.ac.in This information is crucial for understanding the physical and chemical properties of this compound solutions. The radial distribution functions (RDFs) obtained from MD simulations can quantify the average distances between different atoms, providing detailed insights into the local solution structure.

MD Simulation ApplicationInformation ObtainedRelevance to this compound
Conformational DynamicsTime-evolution of molecular conformation, transitions between different conformersUnderstanding the flexibility of the saccharate backbone in solution.
Solvation StructureStructure and dynamics of the hydration shell around the soluteCharacterizing the interactions between this compound and water molecules.
Ion PairingDistribution and dynamics of ion pairs (contact vs. solvent-separated)Determining the association behavior of the potassium and saccharate ions in solution.
Radial Distribution Functions (RDFs)Probability of finding an atom at a certain distance from another atomProviding a quantitative description of the local solution structure.

Theoretical Modeling of Hydrogen Bonding and Non-Covalent Interactions within Saccharate Systems

The intricate network of hydrogen bonds and other non-covalent interactions is fundamental to the structure, stability, and function of saccharate systems. Computational chemistry provides powerful tools to investigate these interactions at an atomic level, offering insights that complement experimental data. Theoretical models, particularly those based on quantum mechanics, are instrumental in elucidating the nature of these forces within this compound and related compounds.

Computational Methodologies

Density Functional Theory (DFT) and ab initio calculations are at the forefront of theoretical investigations into hydrogen bonding. utah.edu DFT methods are widely used due to their balance of computational cost and accuracy, making them suitable for studying relatively large molecules like the saccharate anion. researchgate.net These methods allow for the optimization of molecular geometries, revealing the most stable conformations and the intricate details of hydrogen bonding networks. frontiersin.org Ab initio methods, while more computationally intensive, can provide even higher accuracy for calculating interaction energies and electronic properties. iastate.edu

Molecular mechanics (MM) is another valuable approach, particularly for exploring the conformational landscape of flexible molecules like D-glucaric acid (the parent acid of saccharate). nih.govresearchgate.net By using a classical force field to describe the energy of the molecule as a function of its geometry, MM methods can efficiently search for low-energy conformations.

Conformational Analysis of the Saccharate Anion

The saccharate anion is a flexible molecule with multiple hydroxyl and carboxyl groups, leading to a complex potential energy surface with numerous possible conformations. Theoretical modeling has been crucial in identifying the most stable structures. Studies on D-glucaric acid have shown that it adopts a bent, or "sickle," conformation in its lowest energy state, both in the crystalline form and as predicted by molecular mechanics calculations. nih.govresearchgate.net This bent structure is stabilized by a network of intramolecular hydrogen bonds, which minimizes destabilizing eclipsed interactions between adjacent hydroxyl groups. nih.govresearchgate.net

The conformational preferences are dictated by the interplay of several factors, including the formation of intramolecular hydrogen bonds between hydroxyl groups and between hydroxyl and carboxyl groups. The table below, based on molecular mechanics (MM3) calculations for D-glucaric acid, illustrates some of the key dihedral angles that define its bent structure.

Torsion AngleAtoms InvolvedCalculated Value (Degrees)
ω (C1-C2-C3-C4)Carbonyl-Carbonyl-58.7
ω (C2-C3-C4-C5)Carbonyl-Carbonyl178.5
ω (C3-C4-C5-C6)Carbonyl-Carbonyl-60.2

This interactive table presents key dihedral angles from MM3 molecular mechanics calculations for the lowest-energy conformation of D-glucaric acid, which is closely related to the saccharate anion. These angles define the characteristic bent shape of the carbon chain.

Hydrogen Bonding Network

In the solid state, such as in this compound, the saccharate anions are linked by a complex network of intermolecular hydrogen bonds. These bonds involve the hydroxyl groups, the carboxyl groups, and in hydrated forms, water molecules. The potassium ions also play a crucial role in stabilizing the crystal lattice through electrostatic interactions with the negatively charged carboxylate groups and the oxygen atoms of the hydroxyl groups. researchgate.netresearchgate.net

Theoretical models can quantify the strength of these hydrogen bonds. The "Atoms in Molecules" (AIM) theory is one such method that analyzes the electron density to characterize the nature of chemical bonds, including hydrogen bonds. frontiersin.org Computational studies can also predict vibrational frequencies associated with the stretching and bending modes of the groups involved in hydrogen bonding, which can be correlated with experimental infrared (IR) and Raman spectroscopy data.

The following table provides typical geometric and energetic parameters for hydrogen bonds that are expected to be found in saccharate systems, as determined by DFT calculations on similar molecules.

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (D-H···A) (Degrees)Interaction Energy (kcal/mol)
O-H···O (hydroxyl-hydroxyl)2.7 - 3.0160 - 180-3 to -6
O-H···O (hydroxyl-carboxylate)2.6 - 2.8165 - 180-5 to -8
O-H···O (water-hydroxyl)2.7 - 2.9160 - 180-4 to -7

This interactive table shows representative parameters for different types of hydrogen bonds likely present in this compound, based on computational studies of related systems. These values help in understanding the geometry and strength of the interactions that stabilize the molecular structure.

Non-Covalent Interactions with the Potassium Cation

Coordination Chemistry of Saccharate Ligands and Metal Interactions

Principles of Saccharate Anion Chelation and Metal Binding Modes

Chelation is a fundamental process in the interaction between the saccharate anion and metal ions, involving the formation of multiple coordinate bonds between the ligand and a single central metal ion to form stable, ring-like structures. nih.gov The saccharate ligand is exceptionally well-suited for this role due to the presence of multiple donor sites: two carboxylate groups and four hydroxyl groups. nih.gov This arrangement allows it to act as a polydentate ligand, binding to metal centers through various combinations of these functional groups. nih.gov

The binding modes of the saccharate anion are highly adaptable and can range from simple bidentate coordination to complex, high-denticity bridging modes that facilitate the formation of polynuclear structures. nih.gov The specific coordination is influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ancillary ligands. nih.govias.ac.in

The saccharate anion is an archetypal flexible, polydentate ligand. nih.gov Its carbon chain can adopt conformations that position the carboxylate and hydroxyl donor groups optimally for chelation with metal ions of varying sizes and electronic properties. wikipedia.org This structural flexibility allows for the formation of stable five- or six-membered chelate rings, which is thermodynamically favored. nih.gov

An extraordinary example of its polydentate character is observed in a homochiral three-dimensional metal-organic framework with Barium(II). nih.gov In this complex, the D-saccharate ligand acts in a hendeca-dentate (eleven-coordinate) fashion. The two carboxylate groups display distinct coordination modes: one is tri-dentate, chelating and bridging two Ba(II) centers, while the other is tetra-dentate, connecting three Ba(II) centers. Furthermore, the hydroxyl groups also participate directly in coordination, leading to a highly stable polymeric structure. nih.gov

The saccharate ligand exhibits notable selectivity in its binding to different metal ions. Studies using capillary electrophoresis to investigate enantioseparation have shown that complexes of D-saccharic acid with Copper(II) are particularly effective, whereas complexes with Ni(II) and Zn(II) are generally ineffective, indicating a higher affinity or more favorable coordination geometry with Cu(II). acs.org

The interaction with other metal ions is also significant:

Aluminum(III): Saccharic acid readily forms stable complexes with Al(III). Detailed studies have characterized the formation of a dimeric solid-state complex, K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O, where the deprotonated alcoholic hydroxyl groups are involved in coordination. nih.gov

Calcium(II): Strong complex formation occurs between calcium ions and D-saccharate in aqueous solutions. nih.gov This interaction is significant enough that calcium D-saccharate is used to stabilize supersaturated solutions of other calcium salts, such as calcium D-gluconate. nih.govglobalcalcium.com

Lanthanum(III): As a member of the lanthanide series, La(III) is a hard Lewis acid and is expected to form stable complexes with the oxygen-donor atoms of the saccharate ligand. While specific thermodynamic data for La(III)-saccharate is not extensively detailed in the cited literature, the coordination chemistry of lanthanides with similar polyhydroxy carboxylate ligands is well-established and driven by the electrostatic interaction between the highly charged cation and the anionic ligand.

The complexation equilibria of the saccharate anion are profoundly dependent on pH. nih.gov This is because both the terminal carboxylic acid groups and the secondary alcohol groups are ionizable. The pKa values of these groups dictate the charge of the ligand and the availability of its donor atoms for coordination at a given pH.

At low (acidic) pH, the carboxyl groups are protonated (-COOH), making them poor coordinating agents. As the pH increases, the carboxylic groups deprotonate to form carboxylates (-COO⁻), which are excellent donors for metal ions. At neutral to basic pH, the hydroxyl groups (-OH) can also deprotonate to form alcoholates (-O⁻), which are even stronger coordinating agents. nih.gov

This pH-dependent deprotonation directly influences the stoichiometry and stability of the resulting metal complexes. For instance, studies on the Al(III)-saccharic acid system were conducted using pH potentiometric titrations, which confirmed the formation of different complex species as the pH was varied. nih.gov The formation of the dimeric Al(III) complex involved the deprotonation of two of the alcoholic hydroxyl groups, a process that occurs under specific pH conditions. nih.gov Similarly, in studies involving calcium D-saccharate, a basic pH is often maintained to ensure the ligand is in its fully deprotonated, and thus most effective, chelating form. researchgate.net

Formation and Stability of Metal-Saccharate Complexes in Aqueous and Non-Aqueous Media

The formation of metal-saccharate complexes is driven by the strong affinity of the polydentate ligand for metal cations, leading to thermodynamically stable products. youtube.comgcnayanangal.com The stability of these complexes can be quantified by their formation constants (or stability constants), which are a measure of the strength of the metal-ligand interaction at equilibrium. gcnayanangal.com

Thermodynamic parameters for the formation of metal-saccharate complexes in aqueous solution have been determined through various analytical techniques. A notable study on the calcium D-saccharate system utilized electrochemical methods to investigate the complex formation. nih.govresearchgate.net The molar conductivity of saturated solutions was found to increase upon dilution, a clear indication of complex formation between Ca²⁺ and the D-saccharate ions. nih.gov

This study yielded key thermodynamic data for the association at 25 °C. nih.govresearchgate.net The negative enthalpy change indicates that the complexation is an exothermic process, while the negative entropy change suggests an increase in order as the free ions combine to form a more structured complex. nih.gov The large association constant signifies a strong interaction and the formation of a stable complex. nih.gov

Thermodynamic ParameterValueReference
Association Constant (Kass)1032 ± 80 nih.gov
Enthalpy of Association (ΔH°ass)–34 ± 6 kJ mol⁻¹ nih.gov
Entropy of Association (ΔS°ass)–55 ± 9 J mol⁻¹ K⁻¹ nih.gov
Solubility Product (Ksp)(6.17 ± 0.32) x 10⁻⁷ nih.gov

Table 1: Thermodynamic data for Calcium D-saccharate complex formation at 25 °C.

From a kinetic perspective, the formation of these chelate complexes is typically fast. However, the equilibration of solutions containing these species can be slow under certain conditions. For example, supersaturated solutions of calcium D-saccharate created by cooling adjust to equilibrium slowly, indicating a kinetic barrier to precipitation. nih.gov

Solid-state characterization provides definitive structural information about metal-saccharate complexes. chemsynlab.com Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise three-dimensional arrangement of atoms, including bond lengths, coordination geometries, and intermolecular interactions. wikipedia.orgnih.gov

A crystallographic study of a potassium salt of an aluminum(III)-D-saccharic acid complex, K₂[[Al(LH₋₂)(H₂O)]₂]·H₂O, has provided profound insight into the coordination mode of saccharate. nih.gov The analysis revealed a dimeric structure where two Al(III) centers are bridged by the saccharate ligands. nih.gov

Key structural features of the Al(III)-saccharate dimer include:

Each Al(III) ion is coordinated by a doubly deprotonated saccharate ligand (LH₋₂).

Coordination involves both the carboxylate groups and two of the deprotonated alcoholic hydroxyl groups. nih.gov

One of the coordinating hydroxyl groups acts in a bridging mode, linking the two aluminum centers. nih.gov

The complex retains its dimeric structure when dissolved in solution, as confirmed by ESI-MS and NMR studies. nih.gov

This detailed structural information from X-ray crystallography is crucial for understanding the ligand's binding preferences and for rationalizing the stability and reactivity of these coordination complexes. nih.gov

Role of Saccharate in Metal Sequestration and Solution Speciation

The potent chelating ability of the saccharate anion makes it an effective agent for metal sequestration. chemsynlab.com Sequestration refers to the binding of a metal ion in a stable, soluble complex, thereby reducing the concentration of free (aquated) metal ions in solution and altering their chemical reactivity and bioavailability. nih.gov

The formation of highly stable complexes, as demonstrated with ions like Al(III) and Ca(II), is the basis of saccharate's sequestering action. nih.govnih.gov By encircling the metal ion, the polydentate saccharate ligand effectively shields it from participating in other reactions, such as precipitation as insoluble hydroxides or salts.

This sequestration directly influences the solution speciation of a metal. Speciation describes the distribution of an element among its various chemical forms in a solution. In aqueous systems containing metal ions and saccharate, an equilibrium exists between the free metal ion, various protonated forms of the saccharate ligand, and one or more metal-saccharate complexes. The distribution among these species is critically dependent on both pH and the total concentrations of the metal and ligand. nih.gov

Computer modeling based on potentiometric data for the Al(III)-glutamate system has been used to predict aluminum distribution in vivo, showcasing how a chelating agent can alter metal speciation in complex biological fluids. nih.gov A similar principle applies to saccharate; by forming a series of stable mono- and polynuclear species, it can control the speciation of toxic or essential metals in various environments. nih.govnih.gov This is particularly relevant for aluminum, where speciation is key to its bioavailability and potential toxicity. pitt.edunih.govbohrium.com The ability of saccharate to maintain Al(III) in a soluble, complexed form can significantly impact its environmental transport and biological interactions. nih.gov

Chemical Reaction Mechanisms and Transformation Pathways of Potassium Hydrogen Saccharate

Mechanistic Investigations of Oxidation Reactions Forming Saccharic Acid

Saccharic acid is primarily produced through the oxidation of glucose. This process involves the conversion of both the aldehyde group at the C1 position and the primary alcohol group at the C6 position of glucose into carboxylic acid groups. nih.gov The reaction mechanisms are highly dependent on the choice of oxidants and catalysts, which also dictates the reaction's selectivity and the profile of by-products formed.

The conversion of glucose to saccharic acid can be achieved through various oxidative pathways, employing both chemical and catalytic methods.

Chemical Oxidants: Concentrated nitric acid is a strong oxidizing agent traditionally used for saccharic acid synthesis. nih.govmedchemexpress.com The process involves the direct oxidation of glucose, often at elevated temperatures (55 to 90°C). researchgate.net While effective, this method can be nonselective and produce polluting waste. portlandpress.com The reactions are often initiated by small amounts of nitrous acid, which can be generated by adding sodium or potassium nitrite. researchgate.net Another system is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation, which can be optimized for high yields. scbt.com

Heterogeneous Catalysis: To improve selectivity and environmental performance, various heterogeneous catalysts have been developed. Noble metals are particularly effective. Gold catalysts, such as those supported on activated carbon (Au/C) or alumina (B75360) (Au/Al₂O₃), have shown high activity in the direct oxidation of glucose. scbt.comnih.gov Platinum-based catalysts are also effective in generating glucaric acid in one-pot reactions. wikipedia.org Bimetallic catalysts, like AuBi nanoparticles on activated carbon, have also been investigated. nih.gov

Other Catalytic Systems: Vanadium-based catalysts, such as vanadium pentoxide, have been employed, particularly in the oxidation of molasses to improve glucaric acid yield. portlandpress.com More recently, photocatalytic systems have been explored. A composite photocatalyst of TiO₂ modified with phosphotungstic acid (HPW) and cobalt porphyrazine (CoPz) can catalyze the oxidation of glucose using atmospheric oxygen under simulated sunlight. nih.gov

The following table summarizes various catalytic systems used for the oxidation of glucose to saccharic acid.

Interactive Data Table: Catalytic Systems for Glucose to Saccharic Acid Oxidation

Catalyst System Oxidant Key Features Reference(s)
Nitric Acid (conc. HNO₃) Nitric Acid Traditional, strong oxidant; can be non-selective. nih.govmedchemexpress.comportlandpress.com
TEMPO/KClO Potassium Hypochlorite Mediated oxidation; can achieve high yields under optimized pH. scbt.com
Au/Al₂O₃ Hydrogen Peroxide Heterogeneous noble metal catalyst; effective under microwave irradiation. scbt.com
Pt/CNT Oxygen Efficient for selective oxidation of glucose. nih.gov
Vanadium Pentoxide (V₂O₅) Air/Nitric Acid Used to improve yields from complex feedstocks like molasses. portlandpress.com
TiO₂/HPW/CoPz Oxygen Photocatalytic system; operates under mild conditions with simulated sunlight. nih.gov

The selectivity of glucose oxidation is a significant challenge, as multiple side reactions can occur, leading to a variety of by-products. The primary intermediate in the reaction is gluconic acid, formed by the oxidation of the C1 aldehyde group. nih.govwikipedia.org The subsequent oxidation of the C6 primary alcohol group of gluconic acid yields saccharic acid. nih.gov

However, over-oxidation or C-C bond cleavage can lead to the formation of smaller organic acids. scbt.com

Formic Acid and Oxalic Acid: These are common by-products resulting from the C-C cleavage of either the glucose molecule or the intermediate gluconic acid. scbt.com In TEMPO-mediated oxidation, the formation of formic and oxalic acid is highly influenced by the reaction pH, with production increasing sharply at pH values above 12. scbt.com Nitric acid oxidation can also produce oxalic acid. researchgate.net

Acetic Acid: This can be produced through a different pathway involving the isomerization and retro-aldol reaction of glucose. scbt.com

Gluconic Acid: As a key intermediate, any unreacted gluconic acid remains a by-product in the final mixture if the reaction is not carried to completion. scbt.com The catalyst's surface properties can influence the further oxidation of gluconic acid; for instance, modifying a TiO₂ photocatalyst with phosphotungstic acid can reduce the adsorption of gluconic and glucaric acid, suppressing their degradation and increasing selectivity. nih.gov

The choice of catalyst and reaction conditions plays a critical role in minimizing these side reactions. For example, with Au/C catalysts, smaller gold nanoparticles have been found to be less selective towards glucaric acid because they enhance the degradation of the gluconic acid intermediate. nih.gov

Interactive Data Table: Major By-products in Saccharic Acid Synthesis from Glucose

Oxidation System Primary Intermediate Major By-products Factors Influencing Selectivity Reference(s)
Nitric Acid Gluconic Acid Oxalic Acid Reaction time, mole ratio of reactants. researchgate.net
TEMPO-mediated Gluconic Acid Formic Acid, Oxalic Acid, Acetic Acid Reaction pH, dosage of oxidant. scbt.com
Au/C Catalysts Gluconic Acid Degradation products (unspecified) Au nanoparticle size. nih.gov

Hydrodeoxygenation and Other Reduction Reactions of Saccharates

Saccharates, including potassium hydrogen saccharate, serve as platform molecules for the synthesis of other important aliphatic dicarboxylic acids through reduction reactions. A key transformation is hydrodeoxygenation (HDO), which involves the removal of hydroxyl (-OH) groups.

The conversion of saccharic acid to adipic acid is a commercially significant pathway, as adipic acid is a key monomer for the production of nylon-6,6. nih.govnih.gov This transformation requires the selective removal of the four secondary hydroxyl groups from the saccharic acid backbone.

The selective removal of hydroxyl groups from the highly functionalized saccharate molecule requires specialized catalytic systems.

Rhenium-based Catalysts: Rhenium on a carbon support (Re/C) has been identified as a well-suited catalyst for the dehydroxylation of aldaric acids. To achieve full conversion to adipic acid, the dehydroxylation step is often combined with a hydrogenation step. The addition of a hydrogenation co-catalyst, such as palladium on carbon (Pd/C), facilitates the one-pot conversion to adipic acid derivatives under a hydrogen atmosphere.

Bifunctional Catalysts: A combination of rhenium oxide and palladium on activated carbon (Pd-ReOₓ/AC) has proven highly efficient for converting glucaric acid into methyl adipate (B1204190) (an ester of adipic acid) in a methanol (B129727) solvent, achieving yields up to 99%. nih.gov

Iodide-mediated Systems: The hydrodeoxygenation of D-glucaric acid to adipic acid derivatives can be catalyzed by systems combining a noble metal with hydroiodic acid, such as HI-Rh/C, under hydrogen pressure.

Interactive Data Table: Catalytic Systems for Saccharate Transformation

Catalyst System Reaction Type Product(s) Key Features Reference(s)
Re/C + Pd/C Dehydroxylation / Hydrogenation Adipic Acid Esters Two-component system for one-pot reaction under H₂.
Pd-ReOₓ/AC Deoxydehydration Methyl Adipate Bifunctional catalyst, high efficiency in methanol. nih.gov

Enzyme-Ligand Interaction Mechanisms with Saccharate Derivatives (e.g., β-Glucuronidase)

Saccharic acid and its derivatives are known to interact with specific enzymes. A prominent example is the inhibition of β-glucuronidase, a glycosyl hydrolase that cleaves β-D-glucuronic acid from various substrates.

Saccharic acid is a competitive inhibitor of β-glucuronidase. medchemexpress.com This means it binds to the active site of the enzyme, preventing the natural substrate from binding. The inhibitory effect is potent, with derivatives like D-saccharic acid calcium salt and D-glucaro-1,4-lactone (a lactone form of saccharic acid) also acting as strong inhibitors by forming stable complexes that disrupt the enzyme's catalytic function. scbt.com

The catalytic mechanism of β-glucuronidase involves a pair of glutamic acid residues within the active site that act as a proton donor and a nucleophile in an Sɴ2 reaction. The enzyme's active site also contains specific residues, including asparagine and lysine, that are critical for binding the carboxylate group of the natural substrate, glucuronic acid. Given that saccharic acid is a dicarboxylic acid, its structure is analogous to the substrate. As a competitive inhibitor, saccharate likely binds to the active site by interacting with these same key amino acid residues. The two carboxylate groups of saccharate would facilitate strong ionic and hydrogen bonding interactions within the active site, effectively blocking the enzyme's function.


Advanced Analytical Methodologies for Potassium Hydrogen Saccharate Characterization and Quantification

Chromatographic Separation Techniques Development

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For potassium hydrogen saccharate, various chromatographic techniques are employed to assess purity and determine concentration.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile or thermally sensitive compounds like this compound. A robust HPLC method can effectively separate the target compound from impurities, degradation products, and counter-ions.

Development of an HPLC method for this compound typically involves a reversed-phase approach, often utilizing a C18 column. The mobile phase is a critical parameter, usually consisting of an aqueous buffer (such as a phosphate or acetate buffer to control pH) and an organic modifier like acetonitrile or methanol (B129727). The pH of the mobile phase is carefully optimized to ensure the consistent ionization state of the saccharate molecule, which is crucial for achieving reproducible retention times and sharp peak shapes.

Detection is commonly performed using an ultraviolet (UV) detector. Although saccharic acid itself does not possess a strong chromophore, detection at low wavelengths (around 210 nm) is often feasible for carboxylic acids. For higher sensitivity and specificity, a refractive index (RI) detector can be used, which is sensitive to any analyte that has a different refractive index from the mobile phase. nih.gov

Quantitative analysis is achieved by creating a calibration curve from certified reference standards of this compound. The peak area of the analyte in a sample is then compared against this curve to determine its concentration. Purity analysis is performed by identifying and quantifying all other peaks present in the chromatogram, often expressed as a percentage of the total peak area.

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of 0.05 M Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 210 nm or Refractive Index (RI)
Column Temperature 30 °C

| Run Time | 15 minutes |

Ion Chromatography (IC) is particularly well-suited for the analysis of ionic species like the saccharate anion. sigmaaldrich.com This technique separates ions based on their affinity for an ion-exchange resin packed in a column. d-nb.infometrohm.com For saccharate analysis, high-performance anion-exchange chromatography is the method of choice. d-nb.info A typical IC system uses a mobile phase consisting of a strong alkaline solution (e.g., sodium hydroxide) to deprotonate the hydroxyl groups of the saccharate, allowing for efficient separation on a positively charged anion-exchange resin. d-nb.info

Detection in IC is often accomplished using pulsed amperometric detection (PAD), which provides high sensitivity for carbohydrates and related sugar acids without the need for derivatization. d-nb.infometrohm.comresearchgate.net This makes IC-PAD a powerful tool for quantifying this compound in complex matrices where other components might interfere with UV or RI detection.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgresolvemass.ca While GPC is most commonly used for the analysis of high-molecular-weight polymers, it can be applied to the analysis of this compound to detect and quantify polymeric impurities or aggregates that may form during synthesis or storage. wikipedia.orgslideshare.netwisc.edu In this technique, the sample is passed through a column packed with porous gel beads. slideshare.net Larger molecules are excluded from the pores and elute more quickly, while smaller molecules like this compound penetrate the pores and have a longer retention time. resolvemass.ca

Validation of Analytical Procedures for Research and Manufacturing Control

The validation of any analytical procedure is a mandatory step to ensure its reliability, reproducibility, and fitness for its intended purpose. For both research and manufacturing control of this compound, analytical methods must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

The validation process demonstrates that the method is suitable for its intended use and involves evaluating several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards of different concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay

Parameter Acceptance Criterion
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Specificity Peak is pure and free from interference
LOQ (% RSD) ≤ 10%

| Robustness | Results remain within specifications after minor changes |

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Methanol
Sodium hydroxide (B78521)
Potassium hydrogen phthalate (KHP)

Strategic Research Applications and Future Directions in Saccharate Chemistry

Development of Saccharate-Based Materials for Chemical and Industrial Uses

The unique structural features of potassium hydrogen saccharate make it a versatile precursor and component in the development of advanced materials for diverse chemical and industrial purposes.

Glucaric acid, the parent compound of this compound, is recognized for its chelating properties due to the presence of two carboxyl groups. mdpi.com This ability to bind with metal ions is a key area of ongoing research. The capacity to sequester metal ions is crucial in various material science applications, such as preventing the precipitation of metal ions from aqueous solutions. google.com Chelating agents play a vital role in controlling metal ions by blocking their reactive sites, which can prevent undesirable reactions in various systems. iomcworld.com The interaction between saccharides and metal ions has been a subject of study since the 1970s, with their chelating properties being useful for the removal of mineral pollutants from wastewater. iomcworld.com

The effectiveness of a chelating agent is dependent on the specific metal ion and the pH of the solution. google.com The presence of ionizable groups, like the carboxylic acid function in saccharates, can promote the binding of metallic ions. iomcworld.com This makes this compound a promising candidate for applications where the control of metal ions is critical.

Table 1: Research Highlights in Saccharate Chelation

Research Focus Key Findings Potential Applications
Metal Ion Sequestration Saccharic acid derivatives demonstrate effective binding with various metal ions. Water treatment, industrial process control, and material purification.
pH-Dependent Chelation The efficiency of metal ion binding is influenced by the pH of the medium. pH-responsive materials and controlled release systems.
Environmental Remediation Use of saccharates for the removal of heavy metal ions from contaminated water. Development of biodegradable and sustainable water purification technologies.

Carbohydrates are a renewable and versatile feedstock for the synthesis of novel polymers. rsc.org Sugars offer significant potential for creating polymers with tailored properties due to their structural diversity and the possibility for chemical modification. rsc.org Glucaric acid, and by extension its salts like this compound, has been identified as a top value-added chemical from biomass, with potential applications in the production of biodegradable polymers such as hydroxylated nylons. mdpi.comnih.gov

The synthesis of polymers from sugar-based monomers is an active area of research, with ring-opening polymerization (ROP) being a prominent method for producing polymers with controlled architectures. rsc.org While direct polymerization of this compound is not widely documented, its parent acid is a key precursor. The development of "saccharide polymers," where the sugar unit is incorporated into the polymer backbone, includes polyesters, polyamides, and polyurethanes, which can be synthesized from sugar-derived monomers. researchgate.net

Table 2: Polymer Synthesis from Saccharide Derivatives

Polymer Type Monomer Source Key Properties
Polyesters Sugar-derived diacids and diols Biodegradability, biocompatibility
Polyamides (Nylons) Glucaric acid and diamines Enhanced hydrophilicity, potential for new material properties
Polycarbonates Glucose-based diols Tunable properties based on monomer structure

This compound is utilized in laboratory and industrial manufacturing processes. kingofchemicals.commubychem.commubychem.com Its properties make it suitable for use in various chemical syntheses and formulations. americanelements.com

Similar to other partially neutralized polyprotic acids like potassium hydrogen phthalate, this compound can function as a buffering agent. nist.govnih.gov Buffer solutions are crucial in a wide range of industrial processes, including fermentation, dyeing processes in the textile industry, and the manufacturing of pharmaceuticals and food products, where maintaining a stable pH is essential. itwreagents.com The buffering capacity of a substance is centered around its pKa value, and for a compound like this compound, it would be effective in maintaining the pH in a specific acidic range. itwreagents.com In laboratory settings, buffer solutions are fundamental for chemical analysis and the calibration of pH meters. researchgate.net

Emerging Research Foci in Saccharate Chemistry

The field of saccharate chemistry is continually evolving, with new research directions focusing on catalysis and sustainable production methods. These emerging areas aim to enhance the efficiency and environmental friendliness of processes involving saccharates.

Electrosynthesis is emerging as a sustainable and efficient method for the synthesis of carbohydrate derivatives. conicet.gov.ar The electrochemical oxidation of glucose to produce glucaric acid is a notable example. conicet.gov.ar This process can be highly efficient, with studies demonstrating high yields of glucaric acid. conicet.gov.ar A significant advantage of this electrochemical approach is the simultaneous production of hydrogen at the cathode, valorizing the entire process. conicet.gov.ar

Photoelectrocatalytic conversion represents another innovative approach for transforming biomass-derived sugars into valuable chemicals. This method utilizes semiconductor photocatalysts and light to drive oxidation reactions. The conversion of carbohydrates into semiconductive materials that can act as photocatalysts is also an area of interest, offering a "trash to treasure" approach to waste utilization. nih.gov

The production of glucaric acid and its salts from renewable biomass is a major focus of current research, driven by the desire to replace petroleum-based chemicals with sustainable alternatives. polyu.edu.hkresearchgate.net Lignocellulosic biomass, a non-food source of sugars, is a particularly attractive feedstock. nih.gov

Several methods are being explored for the conversion of biomass-derived glucose to glucaric acid. Enzymatic hydrolysis can be used to break down cellulose (B213188) into glucose, which can then be oxidized to glucaric acid. researchgate.net TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation is an effective chemical method for this conversion. nih.gov Research has shown that glucaric acid can be efficiently produced from biomass hydrolysate using this method, and importantly, the product can be readily isolated as its monopotassium salt, this compound, by controlling the pH. nih.gov This highlights a direct and sustainable route to this valuable chemical. nih.gov

Table 3: Sustainable Production Methods for Glucaric Acid and its Salts

Method Feedstock Key Advantages
Enzymatic Hydrolysis followed by Oxidation Lignocellulosic biomass (e.g., Miscanthus) Use of renewable, non-food biomass; specific conversion pathways. nih.gov
TEMPO-mediated Oxidation Glucose, Biomass hydrolysate High efficiency and selectivity; allows for isolation as this compound. nih.gov
Electrocatalytic Oxidation Glucose High yields, co-production of hydrogen, avoids harsh chemical oxidants. conicet.gov.ar
Microbial Fermentation Glucose Potential for direct production of glucaric acid from sugars. nih.gov

Q & A

Q. What are the established methodologies for synthesizing Potassium hydrogen saccharate, and how do reaction parameters influence yield and purity?

this compound is synthesized via oxidation of glucose using nitric acid and sodium nitrate, followed by neutralization with potassium hydroxide. Key parameters include reaction time and temperature: prolonged heating increases byproducts like oxalic and tartaric acids, while controlled cooling minimizes residual N₂O₄ gas . Yield optimization requires precise stoichiometric ratios (e.g., glucose-to-nitric acid ratio) and purification steps, such as reheating to eliminate impurities .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Chromatography : HPLC or TLC to separate and quantify byproducts (e.g., oxalic acid) .
  • Spectroscopy : IR and NMR to confirm functional groups (e.g., carboxylate groups at ~1600 cm⁻¹) .
  • Physicochemical assays : Measure pH, Brix, and sucrose content in solutions (e.g., clarified juice studies show pH 7.1 optimizes purity) .

Q. How can researchers distinguish this compound from structurally similar saccharate salts (e.g., calcium saccharate)?

  • Synonym cross-referencing : Use IUPAC names (e.g., "Potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate") to avoid confusion with calcium or sodium salts .
  • Elemental analysis : Confirm potassium content via atomic absorption spectroscopy or ICP-MS .

Advanced Research Questions

Q. How can byproduct formation during synthesis be systematically mitigated?

Byproducts like oxalic acid arise from over-oxidation. Strategies include:

  • Temperature modulation : Maintain reaction temperatures below 60°C to limit side reactions .
  • Catalyst optimization : Introduce transition-metal catalysts to enhance selectivity for saccharic acid .
  • Post-synthesis purification : Use recrystallization in ethanol-water mixtures to isolate the target compound .

Q. How should conflicting data on this compound’s solubility in salt solutions be resolved?

Discrepancies arise from competing theories:

  • Marschell’s classification : Certain salts (melassigenic) increase sucrose solubility via ionic interactions, while others (anti-melassigenic) reduce it .
  • Felta’s viscosity hypothesis : Solubility differences correlate with solution viscosity rather than ionic effects . Methodological resolution: Conduct controlled experiments comparing solubility in KCl vs. CaCl₂ solutions, measuring both ionic strength and viscosity .

Q. What experimental evidence supports this compound as a superior carbon source for bacterial growth compared to glucose?

In Salmonella Typhimurium studies, saccharate in M9 medium induced 34% higher SPI-1 activity than glucose, suggesting enhanced metabolic efficiency. Researchers should:

  • Use minimal media (e.g., M9) to isolate carbon source effects .
  • Quantify growth curves and gene expression (e.g., qPCR for SPI-1 genes) to validate findings .

Q. How do applications in diverse matrices (e.g., cane juice clarification vs. bacterial media) necessitate methodological adjustments?

  • Cane juice clarification : Adjust pH to 7.1 and monitor Brix (16.47) and sucrose purity (76.20%) using titration .
  • Bacterial media : Optimize saccharate concentration (e.g., 0.5–1.0% w/v) to balance growth and SPI-1 induction . Cross-disciplinary validation: Compare FTIR spectra of saccharate in both matrices to identify matrix-specific interactions .

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